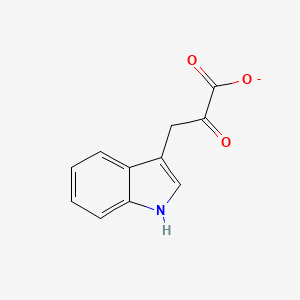

3-(Indol-3-yl)pyruvate

Cat. No. B1233715

M. Wt: 202.19 g/mol

InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08076108B2

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

03/091396 A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

D-amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]2[C:7]([CH2:10][C@@:11]([OH:21])([C:18]([OH:20])=[O:19])C[C@H](N)C(O)=O)=[CH:8][NH:9][C:4]2=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.[Mg+2].[Cl-].[Cl-]>>[NH:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]([CH2:10][C:11](=[O:21])[C:18]([O-:20])=[O:19])=[CH:8]1.[C:18]([O-:20])(=[O:19])[C:11]([CH3:10])=[O:21] |f:1.2.3.4,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 μL

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O

|

Step Four

[Compound]

|

Name

|

03/091396 A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

D-amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aldolase was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Enzymes and additional components/substrates were added directly to the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

buffer provided in the kit, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To one mL of reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

buffer were added

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)C)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08076108B2

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

03/091396 A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

AT-103

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

D-amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]2[C:7]([CH2:10][C@@:11]([OH:21])([C:18]([OH:20])=[O:19])C[C@H](N)C(O)=O)=[CH:8][NH:9][C:4]2=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.[Mg+2].[Cl-].[Cl-]>>[NH:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]([CH2:10][C:11](=[O:21])[C:18]([O-:20])=[O:19])=[CH:8]1.[C:18]([O-:20])(=[O:19])[C:11]([CH3:10])=[O:21] |f:1.2.3.4,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 μL

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O

|

Step Four

[Compound]

|

Name

|

03/091396 A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

AT-103

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

D-amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aldolase was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Enzymes and additional components/substrates were added directly to the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

buffer provided in the kit, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To one mL of reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

buffer were added

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)C)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |